
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of two 4-methoxyphenyl groups attached to the 1 and 4 positions of the triazole ring. The 1,2,3-triazole moiety is known for its stability, aromaticity, and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry, materials science, and other fields .
准备方法
The synthesis of 1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly regioselective and efficient, allowing for the formation of 1,4-disubstituted 1,2,3-triazoles in high yields. The general synthetic route involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or an organic solvent .
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as improved reaction control, scalability, and safety. In this approach, the reactants are continuously fed into a reactor containing the copper catalyst, and the product is continuously collected, allowing for efficient large-scale production .
化学反应分析
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form triazole N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for studying biological processes.
Medicine: Investigated for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds, π-π interactions, and other non-covalent interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with nucleic acids, affecting processes like DNA replication and transcription .
相似化合物的比较
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- can be compared with other similar compounds, such as:
1H-1,2,3-Triazole, 1,4-bis(4-chlorophenyl)-: Similar structure but with chloro groups instead of methoxy groups, leading to different chemical properties and biological activities.
1H-1,2,3-Triazole, 1,4-bis(4-methylphenyl)-:
1H-1,2,3-Triazole, 1,4-bis(4-nitrophenyl)-: Features nitro groups, which can significantly alter its electronic properties and interactions with biological targets.
The uniqueness of 1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
876012-84-9 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC 名称 |
1,4-bis(4-methoxyphenyl)triazole |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-7-3-12(4-8-14)16-11-19(18-17-16)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3 |
InChI 键 |
ADOOFUVEQCCEJM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CN(N=N2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14177605.png)
![1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene](/img/structure/B14177609.png)
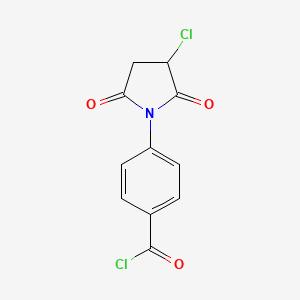
![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]-](/img/structure/B14177625.png)
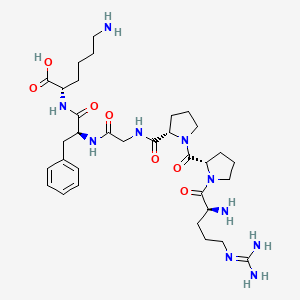
![4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid](/img/structure/B14177632.png)

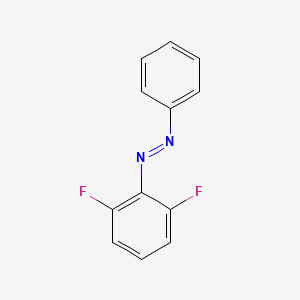
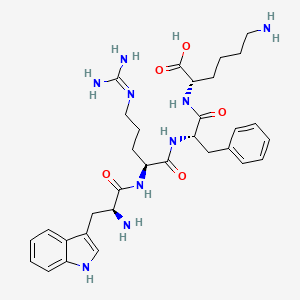
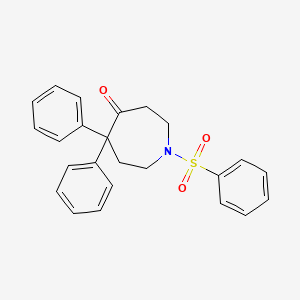

![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)

![4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14177694.png)
